2-Butyl-4-chloro-3H-imidazo[4,5-c]pyridine
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Overview
Description
2-Butyl-4-chloro-3H-imidazo[4,5-c]pyridine is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety. This compound is part of the imidazopyridine family, known for their diverse biological activities and significant therapeutic potential . The structural resemblance of imidazopyridines to purines has prompted extensive research into their medicinal applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Butyl-4-chloro-3H-imidazo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloro-3-nitropyridine with butylamine, followed by reduction and cyclization steps . The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the imidazo[4,5-c]pyridine ring system .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Butyl-4-chloro-3H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Often used to convert nitro groups to amines or other functional groups.
Substitution: Halogen atoms, such as chlorine, can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
2-Butyl-4-chloro-3H-imidazo[4,5-c]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a GABA_A receptor modulator, influencing neurotransmission.
Mechanism of Action
The mechanism of action of 2-Butyl-4-chloro-3H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets. For instance, it can modulate the activity of GABA_A receptors, leading to altered neurotransmission and potential therapeutic effects in neurological conditions . Additionally, it may inhibit certain enzymes or receptors involved in cancer cell proliferation and inflammation .
Comparison with Similar Compounds
Imidazo[4,5-b]pyridine: Shares a similar core structure but differs in the position of the fused rings.
Imidazo[1,5-a]pyridine: Another isomer with distinct biological activities.
Imidazo[1,2-a]pyridine: Known for its use in various pharmaceutical applications.
Uniqueness: 2-Butyl-4-chloro-3H-imidazo[4,5-c]pyridine is unique due to its specific substitution pattern, which imparts distinct biological activities and therapeutic potential. Its ability to modulate GABA_A receptors and other molecular targets sets it apart from other imidazopyridine derivatives .
Properties
Molecular Formula |
C10H12ClN3 |
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Molecular Weight |
209.67 g/mol |
IUPAC Name |
2-butyl-4-chloro-1H-imidazo[4,5-c]pyridine |
InChI |
InChI=1S/C10H12ClN3/c1-2-3-4-8-13-7-5-6-12-10(11)9(7)14-8/h5-6H,2-4H2,1H3,(H,13,14) |
InChI Key |
QFXRNHSXTVSHPS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC2=C(N1)C=CN=C2Cl |
Origin of Product |
United States |
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